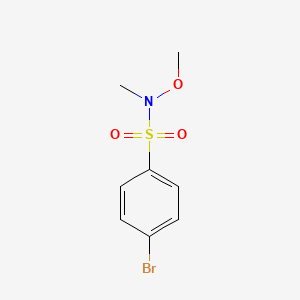

4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide

CAS No.: 1250139-60-6

Cat. No.: VC2946434

Molecular Formula: C8H10BrNO3S

Molecular Weight: 280.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250139-60-6 |

|---|---|

| Molecular Formula | C8H10BrNO3S |

| Molecular Weight | 280.14 g/mol |

| IUPAC Name | 4-bromo-N-methoxy-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C8H10BrNO3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

| Standard InChI Key | LBEJPWZHDYWEFI-UHFFFAOYSA-N |

| SMILES | CN(OC)S(=O)(=O)C1=CC=C(C=C1)Br |

| Canonical SMILES | CN(OC)S(=O)(=O)C1=CC=C(C=C1)Br |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide features a benzene ring substituted at the para position with a bromine atom and a sulfonamide group. The sulfonamide nitrogen is further modified with methoxy (-OCH₃) and methyl (-CH₃) groups, yielding the systematic IUPAC name 4-bromo-N-methoxy-N-methylbenzenesulfonamide.

Key Structural Data:

The sulfonamide group (-SO₂N(CH₃)OCH₃) introduces steric and electronic effects that influence reactivity, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A validated synthetic route involves 4-bromobenzenesulfonyl chloride as the starting material. Reaction with N-methoxy-N-methylamine under basic conditions yields the target compound:

Optimal conditions include anhydrous tetrahydrofuran (THF) as the solvent and triethylamine as a base to neutralize HCl byproducts .

Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance yield (reported >85%) and purity (>98%). Key parameters include:

-

Temperature: 0–5°C to minimize side reactions

-

Catalyst: None required for sulfonamide formation

-

Workup: Aqueous extraction followed by recrystallization from ethanol/water .

Chemical Reactivity and Reaction Mechanisms

Palladium-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura coupling with aryl boronic acids. For example, reaction with methyl acrylate under Pd(OAc)₂ catalysis produces styrenic derivatives:

Yields range from 46% to 75% depending on substituent electronic effects .

Nucleophilic Substitution

The sulfonamide’s methoxy group undergoes SN2 displacement with alkyl halides. For instance, treatment with benzyl bromide forms N-benzyl derivatives, though competing elimination pathways limit utility .

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

-

Biaryl sulfonamides: Via Suzuki coupling for drug discovery scaffolds .

-

Polymer additives: Sulfonamide groups enhance thermal stability in polyesters .

Biological Studies

While direct biological data is limited, structural analogs demonstrate:

-

Enzyme inhibition: Sulfonamides inhibit carbonic anhydrase and dihydropteroate synthase.

-

Antiviral activity: Brominated sulfonamides show promise against hepatitis B virus (HBV) in preliminary assays .

Comparative Analysis with Related Sulfonamides

| Compound | Structural Features | Reactivity Profile | Biological Activity |

|---|---|---|---|

| 4-Bromo-N-methylbenzylamine | Lacks sulfonamide group | Limited cross-coupling | Moderate enzyme inhibition |

| 4-Bromobenzenesulfonyl chloride | Reactive intermediate | High electrophilicity | Not biologically active |

| N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide | Nitro group enhances solubility | Anti-inflammatory effects | iNOS inhibition |

The methoxy group in 4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide uniquely balances steric bulk and electronic donation, enabling selective reactivity unmatched in simpler analogs .

Future Perspectives and Research Directions

-

Catalytic Asymmetric Synthesis: Developing chiral variants for enantioselective catalysis.

-

Antiviral Drug Development: Optimizing HBV inhibition through structure-activity relationship (SAR) studies.

-

Polymer Science: Incorporating sulfonamide motifs into high-performance materials for ion-exchange membranes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume